4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo- 4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo-
Brand Name: Vulcanchem
CAS No.: 66256-32-4
VCID: VC3837191
InChI: InChI=1S/C11H12N2OS/c1-2-9-10(14)13(11(15)12-9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)
SMILES: CCC1C(=O)N(C(=S)N1)C2=CC=CC=C2
Molecular Formula: C11H12N2OS
Molecular Weight: 220.29 g/mol

4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo-

CAS No.: 66256-32-4

Cat. No.: VC3837191

Molecular Formula: C11H12N2OS

Molecular Weight: 220.29 g/mol

* For research use only. Not for human or veterinary use.

4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo- - 66256-32-4

Specification

CAS No. 66256-32-4
Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
IUPAC Name 5-ethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one
Standard InChI InChI=1S/C11H12N2OS/c1-2-9-10(14)13(11(15)12-9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)
Standard InChI Key HIDHIQVHRMAIHA-UHFFFAOYSA-N
SMILES CCC1C(=O)N(C(=S)N1)C2=CC=CC=C2
Canonical SMILES CCC1C(=O)N(C(=S)N1)C2=CC=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of an imidazolidinone ring—a saturated heterocycle containing two nitrogen atoms at positions 1 and 3. Key substituents include:

  • A thioxo group (C=S\text{C=S}) at position 2, which enhances electrophilicity and hydrogen-bonding capacity .

  • An ethyl group (-CH2CH3\text{-CH}_2\text{CH}_3) at position 5, contributing to hydrophobic interactions.

  • A phenyl ring (C6H5\text{C}_6\text{H}_5) at position 3, enabling π-π stacking with aromatic residues in biological targets .

The IUPAC name, 5-ethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one, reflects this substitution pattern. Its canonical SMILES string, CCC1C(=O)N(C(=S)N1)C2=CC=CC=C2\text{CCC1C(=O)N(C(=S)N1)C2=CC=CC=C2}, further illustrates the connectivity of functional groups .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC11H12N2OS\text{C}_{11}\text{H}_{12}\text{N}_2\text{OS}
Molecular Weight220.29 g/mol
Melting PointNot reported
SolubilityLikely polar aprotic solvents (e.g., DMSO)
StabilityStable under inert conditions

The compound’s infrared (IR) spectrum shows characteristic absorptions for NH\text{NH} (3277–3115 cm1^{-1}), C=O\text{C=O} (1751–1598 cm1^{-1}), and C=S\text{C=S} (1458–1404 cm1^{-1}) . Nuclear magnetic resonance (NMR) data reveal an ABX spin system for the COCH2CH\text{COCH}_2\text{CH} fragment, with triplet signals at 4.58–4.64 ppm in 1H^1\text{H}-NMR and carbonyl carbons resonating at 165–185 ppm in 13C^{13}\text{C}-NMR .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 4-imidazolidinone, 5-ethyl-3-phenyl-2-thioxo- involves a two-step protocol :

Step 1: Michael Addition
Phenyl hydrazide or 4-methylphenyl hydrazide reacts with N-substituted maleimides in ethanol under reflux (6–12 hours) to yield maleimide intermediates.

Step 2: Cyclization with Cyclohexyl Isothiocyanate
The maleimide derivatives undergo cyclization with cyclohexyl isothiocyanate in acetonitrile under acidic conditions (16–70 hours), forming the target imidazolidinone scaffold.

The reaction mechanism proceeds via nucleophilic attack of the thiocyanate’s sulfur on the maleimide’s α,β-unsaturated carbonyl system, followed by ring closure .

Analytical Validation

  • Mass Spectrometry: Molecular ion peaks at m/zm/z 450–544 confirm the expected molecular weights .

  • Elemental Analysis: Consistent with C11H12N2OS\text{C}_{11}\text{H}_{12}\text{N}_2\text{OS} composition .

Biological Activities and Mechanisms

Antibacterial Efficacy

Derivatives of 4-imidazolidinone, 5-ethyl-3-phenyl-2-thioxo- exhibit marked activity against Gram-positive and Gram-negative bacteria:

PathogenMIC (mg/mL)Compound
Staphylococcus aureus255b
Pseudomonas aeruginosa255b

Compound 5b (N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide\text{N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide}) demonstrates broad-spectrum antibacterial effects, likely through inhibition of cell wall synthesis or protein folding .

Antifungal Activity

Against fungal strains, derivatives show variable efficacy:

FungusMIC (mg/mL)Compounds
Candida albicans12.5–505a, 5b, 5c, 5e
Aspergillus niger25–1005a–g

The thioxo group enhances binding to fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .

Comparative Analysis with Related Derivatives

Herbicidal Derivatives

While 4-imidazolidinone, 5-ethyl-3-phenyl-2-thioxo- itself lacks herbicidal data, structurally related 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters inhibit adenylosuccinate synthetase (AdSS), a target in plant growth regulation .

Antimicrobial vs. Agrochemical Applications

Compared to hydantocidin (IC50_{50} = 0.5 mg/L for AdSS), imidazolidinone derivatives prioritize antimicrobial over herbicidal activity, reflecting substituent-driven target specificity .

Future Research Directions

  • Mechanistic Studies: Elucidate the exact molecular targets in bacterial and fungal cells.

  • Toxicity Profiling: Assess cytotoxicity in mammalian cell lines to establish therapeutic indices.

  • Structural Optimization: Modify the phenyl or ethyl groups to enhance bioavailability and potency.

  • Synergistic Combinations: Evaluate efficacy in combination with existing antibiotics to mitigate resistance.

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